KadsulignanI
Description
Kadsulignan I is a dibenzocyclooctadiene lignan primarily isolated from Kadsura species, particularly Kadsura longipedunculata and closely related plants within the Schisandraceae family . Structurally, it belongs to a class of lignans characterized by a bicyclic framework with two benzene rings fused to an eight-membered oxygenated ring. These lignans are pharmacologically significant, with reported antioxidant, anti-inflammatory, and cytotoxic activities, making them subjects of interest in natural product research .
Properties
Molecular Formula |
C25H28O8 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] propanoate |
InChI |
InChI=1S/C25H28O8/c1-6-18(26)33-20-13(3)12(2)7-14-8-16(28-4)22(29-5)24(27)25(14)10-30-23-19(25)15(20)9-17-21(23)32-11-31-17/h8-9,12-13,20H,6-7,10-11H2,1-5H3/t12-,13-,20-,25+/m1/s1 |
InChI Key |
KHQMXOUCRGMHIQ-XIVQZWOISA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CCC(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of KadsulignanI involves several steps, including oxidative coupling reactions and cyclization. While the exact synthetic route may vary, researchers have successfully prepared it in the laboratory.
Reaction Conditions::- Oxidative coupling: This step typically involves using metal catalysts (such as palladium or copper) to couple two phenolic precursors.
- Cyclization: Intramolecular cyclization reactions lead to the formation of the characteristic lignan ring system.
Industrial Production:: this compound is not produced industrially on a large scale. Its isolation mainly occurs from natural sources, such as plant extracts.
Chemical Reactions Analysis
Types of Reactions:: KadsulignanI can undergo various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents can be added or replaced on the aromatic rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce this compound.
Substitution: Various reagents can introduce substituents, such as halogens or alkyl groups.
Major Products:: The specific products depend on the reaction conditions and the starting material. this compound derivatives with altered functional groups are common outcomes.
Scientific Research Applications
KadsulignanI has been studied for its potential:
Antioxidant Properties: Due to its phenolic structure, it exhibits antioxidant activity.
Anti-Inflammatory Effects: It may modulate inflammatory pathways.
Anticancer Activity: Some studies suggest it could inhibit cancer cell growth.
Mechanism of Action
The exact mechanism remains under investigation. KadsulignanI likely interacts with cellular targets, affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Phytochemical Profiles of Kadsulignan I and Related Compounds
*Concentration levels are relative, based on heatmap data from comparative studies .
Key Observations:
Structural Variations: Kadsulignan I and Kadsulignan N share the same molecular formula (C24H30O7) but differ in substituent positions, as inferred from their isolation sources and bioactivity profiles .
Species-Specific Distribution: Kadsura longipedunculata is rich in Kadsulignan I and kadoblongifolin B, while K. coccinea accumulates kadangustin L and gomisin H . This chemotaxonomic divergence highlights evolutionary adaptations in lignan biosynthesis.
Pharmacological Activity Comparison
Table 2: Reported Bioactivities of Kadsulignan I and Analogs
Key Findings:
- Antioxidant Potential: Kadsulignan N and gomisin H exhibit stronger free-radical scavenging than Kadsulignan I, likely due to electron-donating substituents like hydroxyl groups .
- Cytotoxicity : Kadsulignan N shows superior activity against breast cancer cells (MCF-7), suggesting that propenyl groups enhance membrane permeability .
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